N-(furan-2-ylmethyl)-2-(3-hydroxyazetidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-2-(3-hydroxyazetidin-1-yl)acetamide is a chemical compound primarily used in scientific research. It is known for its unique structure, which includes a furan ring and an azetidine ring, making it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(3-hydroxyazetidin-1-yl)acetamide typically involves the reaction of furan-2-carbaldehyde with 3-hydroxyazetidine in the presence of acetic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is generally produced in small quantities for research purposes. The process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-(3-hydroxyazetidin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: The azetidine ring can be reduced to form a more saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid.
Reduction: Saturated azetidine derivatives.
Substitution: Various substituted azetidine and furan derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-(3-hydroxyazetidin-1-yl)acetamide is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological molecules and its potential as a bioactive compound.
Medicine: Investigating its potential therapeutic effects and pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(3-hydroxyazetidin-1-yl)acetamide involves its interaction with specific molecular targets. It can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-2-phenoxyacetamide
- 2-(4-chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide
- N-(2-furan-2-yl-1-(4H-furan-2-ylmethyl)carbamoyl)vinyl)-4-methylbenzamide
Uniqueness
N-(furan-2-ylmethyl)-2-(3-hydroxyazetidin-1-yl)acetamide is unique due to its combination of a furan ring and an azetidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
1339795-30-0 |
---|---|
Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(3-hydroxyazetidin-1-yl)acetamide |
InChI |
InChI=1S/C10H14N2O3/c13-8-5-12(6-8)7-10(14)11-4-9-2-1-3-15-9/h1-3,8,13H,4-7H2,(H,11,14) |
InChI Key |
HMGUHWBWQGZUBL-UHFFFAOYSA-N |
SMILES |
C1C(CN1CC(=O)NCC2=CC=CO2)O |
Canonical SMILES |
C1C(CN1CC(=O)NCC2=CC=CO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.